molecular formula C6H5I2NO B3050004 4-Amino-2,6-diiodophenol CAS No. 2297-82-7

4-Amino-2,6-diiodophenol

Cat. No. B3050004
CAS RN: 2297-82-7
M. Wt: 360.92 g/mol
InChI Key: MQGFZJCCEDLGNT-UHFFFAOYSA-N
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Description

4-Amino-2,6-diiodophenol is a chemical compound with the molecular formula C₆H₅I₂NO . It is characterized by the presence of amino and diiodo substituents on a phenolic ring. Here are some key points about this compound:



  • IUPAC Name : 4-amino-2,6-diiodophenol

  • CAS Number : 2297-82-7

  • Molecular Weight : 360.92 g/mol

  • Melting Point : 169-171°C

  • Physical Form : Powder

  • Storage Temperature : Room temperature (RT)

  • Purity : 95%



Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-diiodophenol consists of a phenolic ring with amino (NH₂) and diiodo (I₂) substituents. The IUPAC-standard InChI representation is as follows:


InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the search results, it is likely to participate in substitution reactions due to the presence of halogens (iodine) and the amino group. Further research would be necessary to explore its reactivity and potential reactions.



Physical And Chemical Properties Analysis


  • Melting Point : 169-171°C

  • Solubility : Information on solubility in various solvents is not provided in the search results.

  • Appearance : As a powder, it likely appears as a crystalline solid.

  • Density : Not specified in the available data.


Scientific Research Applications

Membrane-Protective and Antioxidant Activity

A study by Buravlev et al. (2017) focused on the synthesis of 4-aminomethyl derivatives of 2,6-diisobornylphenol. These compounds exhibited high membrane-protective and antioxidant activities, which were influenced by the structure of the substituent and the substance's concentration. This highlights the potential of 4-Amino-2,6-diiodophenol derivatives in protective and antioxidant applications.

Environmental Contaminant Degradation

Kitagawa, Kimura, and Kamagata (2004) investigated a novel 4-nitrophenol degradation gene cluster in a gram-positive bacterium Kitagawa et al. (2004). While this research doesn't directly involve 4-Amino-2,6-diiodophenol, it is relevant due to the structural similarities and potential applications in environmental bioremediation.

Electroactive Phenol Based Polymer Synthesis

The research by Kaya and Aydın (2012) on the synthesis of electroactive phenol-based polymers, including 4-aminophenol, demonstrated applications in electrical conductivity and fluorescence measurements Kaya and Aydın (2012). This suggests potential applications of 4-Amino-2,6-diiodophenol in the development of new materials with unique electroactive properties.

Catalysis and Environmental Monitoring

Nasrollahzadeh et al. (2020) discussed the reduction of nitro compounds to amines using graphene-based catalysts Nasrollahzadeh et al. (2020). While 4-Amino-2,6-diiodophenol is not directly mentioned, the study's relevance lies in the transformation of similar nitro compounds, implying possible catalytic applications for 4-Amino-2,6-diiodophenol in environmental and industrial processes.

Biomedical Research

In the context of biomedical research, Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, exploring their antimicrobial and antidiabetic activities Rafique et al. (2022). This suggests a potential avenue for 4-Amino-2,6-diiodophenol derivatives in developing new pharmaceutical compounds with antimicrobial and antidiabetic properties.

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

  • Safety Information : Handle with care, avoid ingestion, and use appropriate protective equipment.


Future Directions

Research on 4-Amino-2,6-diiodophenol could explore the following areas:



  • Biological Activity : Investigate its potential applications in medicine or as a chemical probe.

  • Synthetic Routes : Develop efficient and scalable synthetic methods.

  • Structural Modifications : Explore derivatives with improved properties.


properties

IUPAC Name

4-amino-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFZJCCEDLGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501681
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-diiodophenol

CAS RN

2297-82-7
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Da Silva Araujo, G Cilento - Biochemistry, 1969 - ACS Publications
Methods The reaction has been studied at 25 manometrically by following O2 uptake in the Warburg apparatus and spectrophotometrically by following the disappearance of the long-…
Number of citations: 2 pubs.acs.org
M Miletín, J Hartl, M Macháček - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
Homolytic alkylation of 4-pyridinecarbonitrile with radicals generated by silver nitrate catalyzed oxidative decarboxylation of alkanoic acids and subsequent alkaline hydrolysis afforded 2…
Number of citations: 15 cccc.uochb.cas.cz
AA Vasil'ev, L Engman - The Journal of Organic Chemistry, 1998 - ACS Publications
To better understand, and in the extension mimic, the action of the three selenium-containing iodothyronine deiodinases, o,o‘-diiodophenols were reacted under acidic conditions with …
Number of citations: 48 pubs.acs.org
S Schreier, G Cilento - Biochemistry, 1969 - ACS Publications
Materials and Methods 1-Benzyl-1, 4-dihydronicotinamide (mp 123; Mauzerall and Westheimer, 1955), 3, 5-dichloro-4-hydroxy-benzoic acid (mp 263; Gray and Jones, 1954), and 3, 5-…
Number of citations: 7 pubs.acs.org
S Mondal, G Mugesh - Molecular and cellular endocrinology, 2017 - Elsevier
Thyroid hormones (THs) play key roles in modulating the overall metabolism of the body, protein synthesis, fat metabolism, neuronal and bone growth, and cardiovascular as well as …
Number of citations: 40 www.sciencedirect.com
MD SILVAARAUJO, EJH Bechara, K Zinner, G Cilento - Record of Chemical Progress, 1970
Number of citations: 2

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